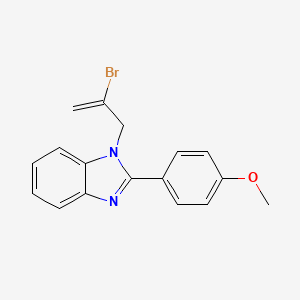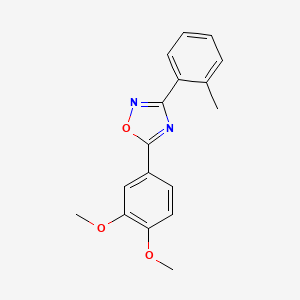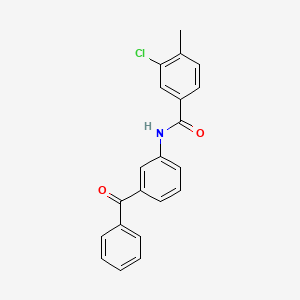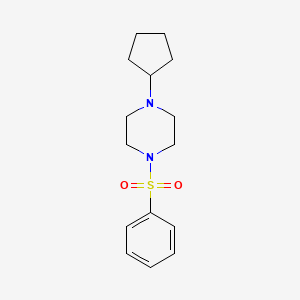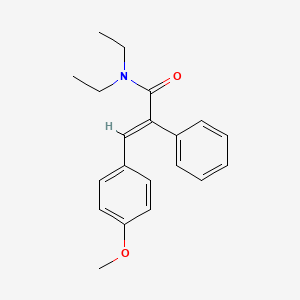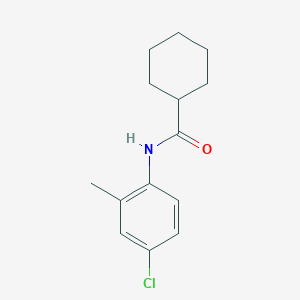
N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide, also known as MCC, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MCC is a synthetic compound that belongs to the class of amide derivatives. It has been shown to exhibit promising pharmacological properties, making it a subject of interest for further research.
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and glutamate. N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide has also been found to interact with the cannabinoid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide has been shown to exhibit both biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide has also been shown to increase the levels of the antioxidant enzyme superoxide dismutase in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it has a wide safety margin. However, one limitation of using N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide has also been studied for its potential use in the treatment of chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide involves the reaction of 4-chloro-2-methylbenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through recrystallization to obtain pure N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide has also been found to exhibit potential neuroprotective effects in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZZXJKFLZQPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)
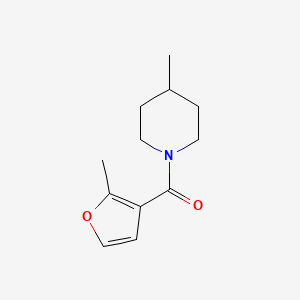

![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)


![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
